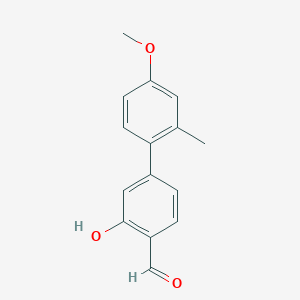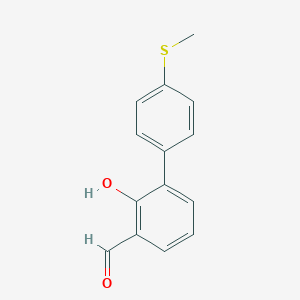
2-Formyl-4-(2-methylthiophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-4-(2-methylthiophenyl)phenol (95%) is a chemical compound belonging to the class of phenols. It has a molecular formula of C9H9O2S and a molecular weight of 179.22 g/mol. It is an organosulfur compound that is used in various scientific research applications. Synthesis of this compound is possible through a variety of methods, and its biochemical and physiological effects have been studied in detail.
科学的研究の応用
2-Formyl-4-(2-methylthiophenyl)phenol (95%) has a variety of scientific research applications. It is used in the synthesis of various heterocyclic compounds, such as thiophenes and thiazoles. It is also used in the synthesis of polymers, such as polythiophenes and polythiazoles. Furthermore, it is used in the synthesis of organic dyes and pigments, as well as in the synthesis of pharmaceuticals.
作用機序
2-Formyl-4-(2-methylthiophenyl)phenol (95%) is an organosulfur compound that is believed to act as an antioxidant. It is thought to act by scavenging reactive oxygen species and inhibiting lipid peroxidation. It is also thought to inhibit the activation of transcription factors and the expression of inflammatory cytokines.
Biochemical and Physiological Effects
2-Formyl-4-(2-methylthiophenyl)phenol (95%) has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer activities. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to inhibit tumor growth. It has also been shown to have neuroprotective and cardioprotective effects.
実験室実験の利点と制限
The use of 2-Formyl-4-(2-methylthiophenyl)phenol (95%) in laboratory experiments has several advantages. It is a relatively stable compound that is easy to synthesize and store. It is also relatively inexpensive compared to other compounds used in research. However, there are also some limitations to its use in laboratory experiments. It is a relatively low-molecular-weight compound, which means it may not be suitable for certain types of experiments. Additionally, it has limited solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for research involving 2-Formyl-4-(2-methylthiophenyl)phenol (95%). One direction is to further investigate its biochemical and physiological effects, particularly its anti-inflammatory and antioxidant activities. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research could be conducted to optimize its synthesis and utilization in laboratory experiments. Finally, research could be conducted to explore its potential applications in the synthesis of other compounds, such as organic dyes and pigments.
合成法
2-Formyl-4-(2-methylthiophenyl)phenol (95%) can be synthesized through a variety of methods. One of the most commonly used methods is the Williamson ether synthesis. This involves reacting 2-methylthiophene with an alkoxide in the presence of a base. Another method is the reaction of 2-methylthiophene with an aldehyde in the presence of a base. This method is also known as the Claisen-Schmidt reaction. Other methods for the synthesis of this compound include the reaction of 2-methylthiophene with an acid chloride in the presence of a base and the reaction of 2-methylthiophene with an acyl halide in the presence of a base.
特性
IUPAC Name |
2-hydroxy-5-(2-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDVPPLHZANORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(2-methylthiophenyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














